N-(1,2-Diphenyl-2-sulfanylideneethyl)benzamide
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Overview
Description
N-(1,2-Diphenyl-2-sulfanylideneethyl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide group attached to a diphenyl sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Diphenyl-2-sulfanylideneethyl)benzamide typically involves the reaction of benzoyl chloride with 1,2-diphenyl-2-sulfanylideneethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Diphenyl-2-sulfanylideneethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,2-Diphenyl-2-sulfanylideneethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,2-Diphenyl-2-sulfanylideneethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active site residues, while the diphenyl sulfanylidene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with a single benzamide group.
Diphenyl Sulfide: Contains the diphenyl sulfide moiety but lacks the benzamide group.
N-Phenylbenzamide: Similar structure but without the sulfanylidene group.
Uniqueness
N-(1,2-Diphenyl-2-sulfanylideneethyl)benzamide is unique due to the presence of both the benzamide and diphenyl sulfanylidene groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89873-96-1 |
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Molecular Formula |
C21H17NOS |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(1,2-diphenyl-2-sulfanylideneethyl)benzamide |
InChI |
InChI=1S/C21H17NOS/c23-21(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)20(24)17-12-6-2-7-13-17/h1-15,19H,(H,22,23) |
InChI Key |
ULCNFMMYOKEEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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